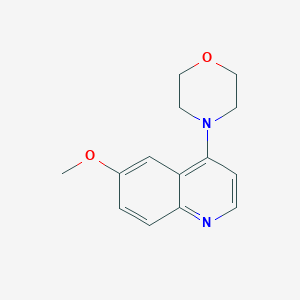

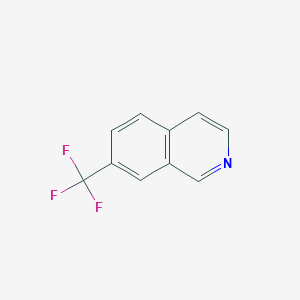

6-Methoxy-4-(morpholin-4-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-4-(morpholin-4-yl)quinoline is a quinoline derivative. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.294 . It has shown promising properties in various fields of research.

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid- (4-morpholin-4-yl-phenyl)amides and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides have been described .Chemical Reactions Analysis

6-Methoxyquinoline has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .科学的研究の応用

Synthesis and Biomolecular Binding Properties

A study detailed the synthesis of a new series of quinolines, including derivatives with morpholin-4-yl groups, through Buchwald–Hartwig amination. The photophysical analyses of these compounds showed intraligand and charge-transfer type transitions, highlighting their potential in biomolecular binding applications. Their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, suggest utility in genomic studies and therapeutic applications (Bonacorso et al., 2018).

Fluorescence Labeling Reagent

6-Methoxy-4-quinolone (6-MOQ) was identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, making it highly suitable for biomedical analysis. This compound, with its stability against light and heat, offers significant potential as a fluorescent labeling reagent for various analytical applications, including the sensitive determination of carboxylic acids (Hirano et al., 2004).

Src Kinase Activity Inhibition

Research into 4-phenylamino-3-quinolinecarbonitriles, including derivatives with a 4-(morpholin-4-yl) substituent, demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest the therapeutic potential of such compounds in cancer treatment, particularly in targeting Src kinase as a critical enzyme in cancer cell growth and metastasis (Boschelli et al., 2001).

Antagonists in Serotonin Receptor Studies

A synthesis approach was developed for quinoline derivatives acting as potent 5HT1B antagonists, indicating their application in neuropsychiatric disorder treatments. The study highlights the synthesis of quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, providing a basis for late-stage diversification and the development of novel therapeutic agents (Horchler et al., 2007).

Anti-corrosion Applications

The anti-corrosion capabilities of 8-hydroxyquinoline derivatives, including those with morpholinomethyl groups, were investigated for protecting mild steel in acidic media. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Douche et al., 2020).

特性

IUPAC Name |

4-(6-methoxyquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDQTXHBOCVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(morpholin-4-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)

![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)

![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)

![N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2618498.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618499.png)

![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)